![molecular formula C32H38O2 B1404727 (4-叔丁基-2,6-二甲基苯基)({4-[(4-叔丁基-2,6-二甲基苯基)羰基]苯基}甲苯酮 CAS No. 911836-46-9](/img/structure/B1404727.png)

(4-叔丁基-2,6-二甲基苯基)({4-[(4-叔丁基-2,6-二甲基苯基)羰基]苯基}甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

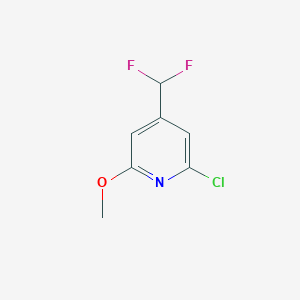

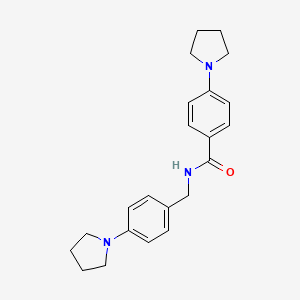

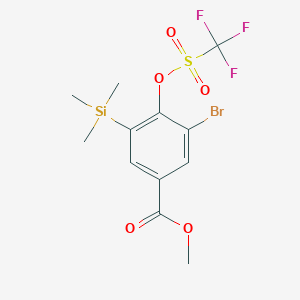

“(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone” is a complex organic compound. It has a molecular weight of 454.65 . The IUPAC name for this compound is 1,4-phenylenebis((4-(tert-butyl)-2,6-dimethylphenyl)methanone) .

Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties are not provided in the search results.科学研究应用

1. Synthesis of Methylated Alkanes and Ketones The compound is used in the synthesis of methylated alkanes and ketones through Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

Organic Chemistry Synthesis

It has applications in the synthesis of caged derivatives of aza- and oxaazaisowurtzitanes and sulfones, which are significant for experts in organic chemistry .

Biologically Active Derivatives

The compound is involved in the synthesis of new potential biologically active derivatives, where the sterically hindered pyrocatechol moiety is linked to various secondary amines .

Intramolecular Charge Transfer Dyes

It is part of chromophore systems that include intramolecular charge transfer dyes, which are important in organic, polymer, organometallic, and coordination compounds .

PDE4 Inhibitor Synthesis

Tert-butylphenyl compounds are used in synthesizing pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases .

Cell-Growth-Inhibiting Compounds

These compounds play a role in identifying and evaluating cell-growth-inhibiting compounds through oxidation and hydrolysis processes .

Natural Product Synthesis

They are also found during the culture of certain bacterial strains associated with lichens, indicating their role in natural product synthesis .

Chemical Transformations and Biological Relevance

Lastly, the tert-butyl group’s unique reactivity pattern is utilized in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

属性

IUPAC Name |

[4-(4-tert-butyl-2,6-dimethylbenzoyl)phenyl]-(4-tert-butyl-2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O2/c1-19-15-25(31(5,6)7)16-20(2)27(19)29(33)23-11-13-24(14-12-23)30(34)28-21(3)17-26(18-22(28)4)32(8,9)10/h11-18H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCVAMXNWGWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3C)C(C)(C)C)C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)

![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)

![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)

![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)